3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
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Overview
Description
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID is a complex organic compound characterized by the presence of a phenyl group substituted with a propan-2-yloxy group and a thiophene ring attached to a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the reaction of 4-(propan-2-yloxy)benzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID: Lacks the thiophene and formamido groups.
3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID: Lacks the propan-2-yloxyphenyl group.
Uniqueness
The presence of both the propan-2-yloxyphenyl and thiophene-formamido groups in 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID imparts unique chemical and biological properties, making it distinct from similar compounds. This dual functionality allows for diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)22-13-7-5-12(6-8-13)14(10-16(19)20)18-17(21)15-4-3-9-23-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMZFPDZZXTKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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